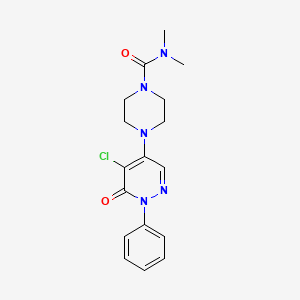
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as AG-879, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The overexpression of EGFR is commonly observed in various types of cancer, including lung, breast, and head and neck cancers. Therefore, EGFR has become an attractive target for cancer therapy.
作用機序
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the activation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and survival in cancer cells that depend on EGFR signaling for their growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and sensitization to chemotherapy and radiation therapy. Moreover, this compound has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is its selectivity for EGFR tyrosine kinase, which minimizes off-target effects. Moreover, this compound has been shown to have minimal toxicity to normal cells, which makes it a safer option for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the combination of this compound with other targeted therapies or immunotherapies for the treatment of cancer. Moreover, the identification of biomarkers that can predict the response to this compound can help in the selection of patients who are most likely to benefit from this treatment. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound can enhance its therapeutic potential.
合成法
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the preparation of 3-ethynylphenylboronic acid, which is then reacted with 3,4-dihydroisochromene-3-carboxylic acid to yield the intermediate product. The final step involves the coupling of the intermediate product with an amine derivative to form this compound.
科学的研究の応用
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential application in cancer therapy. Several studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells that overexpress EGFR. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
特性
IUPAC Name |
N-(3-ethynylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-2-12-6-5-8-14(10-12)19-17(20)16-11-13-7-3-4-9-15(13)18(21)22-16/h1,3-10,16H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZDDSOENQIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


